molecular formula C10H20ClNO B1424004 4-(Cyclobutylmethoxy)piperidine hydrochloride CAS No. 1220034-46-7

4-(Cyclobutylmethoxy)piperidine hydrochloride

Cat. No.: B1424004
CAS No.: 1220034-46-7
M. Wt: 205.72 g/mol
InChI Key: RFKBLTFWKMGPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical trajectory of 4-(cyclobutylmethoxy)piperidine hydrochloride is intrinsically linked to the broader evolution of piperidine chemistry, which emerged as a cornerstone of heterocyclic research during the twentieth century. Piperidine itself, characterized as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, was initially recognized for its presence in natural products such as piperine, the active constituent of black pepper. The systematic investigation of piperidine derivatives gained momentum as researchers recognized the versatility of this heterocyclic framework for pharmaceutical applications.

The development of cyclobutyl-substituted compounds emerged from advances in cyclobutane synthesis methodologies, particularly through carbon-hydrogen functionalization reactions that provided alternative approaches to access complex cyclic structures. These synthetic breakthroughs enabled the construction of cyclobutane-containing molecules with unprecedented efficiency, facilitating the exploration of novel structural motifs that combined cyclobutyl units with established heterocyclic frameworks. The specific combination of cyclobutylmethoxy functionality with the piperidine core represents a convergence of these synthetic advances, demonstrating how methodological improvements in both cyclobutane and piperidine chemistry contributed to the development of increasingly sophisticated molecular architectures.

The emergence of 4-(cyclobutylmethoxy)piperidine hydrochloride as a compound of interest reflects the systematic exploration of structure-activity relationships in heterocyclic chemistry, where researchers have consistently sought to understand how specific substitution patterns influence molecular properties and biological activities. The incorporation of the cyclobutylmethoxy substituent at the 4-position of the piperidine ring exemplifies the strategic approach to molecular design that has characterized modern medicinal chemistry research.

Significance in Heterocyclic Chemistry Research

The significance of 4-(cyclobutylmethoxy)piperidine hydrochloride within heterocyclic chemistry research extends beyond its individual molecular characteristics to encompass broader principles of structural diversity and synthetic accessibility. Piperidine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with documented biological activities including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. This extensive range of biological activities has established piperidine-containing compounds as privileged structures in drug discovery programs worldwide.

The incorporation of cyclobutyl functionality represents a particularly intriguing aspect of molecular design, as cyclobutane rings impart unique conformational and electronic properties to pharmaceutical compounds. Recent advances in cyclobutane synthesis have demonstrated the utility of carbon-hydrogen functionalization logic for accessing pseudodimeric cyclobutane natural products, highlighting the importance of four-membered ring systems in complex molecule synthesis. The combination of cyclobutyl groups with established heterocyclic frameworks such as piperidine creates opportunities for exploring novel chemical space and identifying compounds with enhanced pharmacological profiles.

Research into piperidine derivatives has revealed important structure-activity relationships that guide the rational design of new compounds. Studies of monoamine oxidase inhibitors have demonstrated that piperidine nuclei interact with amino acid residues present in enzyme active sites, with the secondary nitrogen at the first position playing a crucial role in binding interactions. The systematic exploration of substituent effects has shown that electron-withdrawing groups at specific positions can produce selective enzyme inhibition, while electron-donating groups such as methoxy and methyl substituents can enhance selectivity for particular enzyme isoforms.

The strategic importance of 4-(cyclobutylmethoxy)piperidine hydrochloride is further emphasized by the growing recognition that heterocyclic diversity drives innovation in pharmaceutical research. The development of novel synthetic methodologies for constructing substituted piperidines has enabled access to previously inaccessible chemical space, facilitating the discovery of compounds with improved pharmacological properties and reduced adverse effects.

Relationship to Piperidine Derivative Family

The structural relationship of 4-(cyclobutylmethoxy)piperidine hydrochloride to the broader piperidine derivative family illustrates the systematic approach to molecular modification that characterizes modern medicinal chemistry. Piperidine serves as a fundamental building block in numerous pharmaceutical compounds, with its six-membered saturated ring providing an ideal framework for introducing diverse functional groups and substituents. The specific substitution pattern observed in 4-(cyclobutylmethoxy)piperidine hydrochloride represents one of many possible modifications to the core piperidine structure, each designed to optimize specific molecular properties.

Comparative analysis of piperidine derivatives reveals that substitution at the 4-position frequently yields compounds with enhanced biological activity and improved pharmacological profiles. Research into histamine receptor antagonists has demonstrated that 4-substituted piperidines can exhibit potent receptor binding affinity and favorable pharmacokinetic properties. The incorporation of cyclobutyl groups through methoxy linkages represents a sophisticated approach to introducing conformational constraints while maintaining favorable physicochemical properties.

The relationship between 4-(cyclobutylmethoxy)piperidine hydrochloride and other members of the piperidine family is further illustrated by comparative molecular studies. Compounds such as cyclobutylmethyl piperidine-4-carboxylate and 4-cyclobutyl-3-ethyl-4-methylpiperidine demonstrate the diverse structural possibilities achievable through systematic modification of the piperidine scaffold. These structural variations provide insight into the relationships between molecular architecture and biological activity, informing the rational design of new compounds with optimized properties.

The systematic exploration of piperidine derivatives has led to the identification of key structural features that influence biological activity. Studies of P2Y14 receptor antagonists have shown that modifications to the piperidine moiety can significantly impact receptor binding affinity, with certain substitution patterns maintaining moderate receptor affinity while eliminating undesirable zwitterionic character. These findings demonstrate the importance of systematic structural modification in optimizing compound properties for specific therapeutic applications.

Classification Within Nitrogen-Containing Heterocycles

The classification of 4-(cyclobutylmethoxy)piperidine hydrochloride within the broader category of nitrogen-containing heterocycles reflects its position as a member of the saturated six-membered nitrogen heterocycle family. This classification system, based on ring size, saturation state, and heteroatom identity, provides a framework for understanding the relationships between structural features and chemical properties across diverse heterocyclic compounds. The piperidine core places this compound within the azacyclohexane family, distinguishing it from aromatic nitrogen heterocycles such as pyridine and from unsaturated derivatives such as tetrahydropyridine.

Within the nitrogen heterocycle classification system, piperidine derivatives occupy a unique position due to their conformational flexibility and the ability of the nitrogen atom to serve as both a hydrogen bond donor and acceptor. The secondary amine functionality in the piperidine ring provides opportunities for further derivatization through alkylation, acylation, or other nitrogen-centered reactions. The hydrochloride salt formation in 4-(cyclobutylmethoxy)piperidine hydrochloride exemplifies the ability of nitrogen heterocycles to form stable ionic compounds with enhanced solubility and crystallization properties.

The classification of this compound is further refined by considering the nature and position of its substituents. The cyclobutylmethoxy group at the 4-position introduces additional structural complexity that influences both the conformational behavior and the electronic properties of the molecule. This type of substitution pattern is characteristic of advanced heterocyclic design, where multiple ring systems are combined to achieve specific molecular properties and biological activities.

Classification Parameter 4-(Cyclobutylmethoxy)piperidine hydrochloride General Piperidine Family
Ring System Six-membered saturated Six-membered saturated
Heteroatom Secondary nitrogen Secondary nitrogen
Substitution Pattern 4-Cyclobutylmethoxy Variable
Salt Form Hydrochloride Various possible
Molecular Weight 205.72 daltons Variable
Ring Count Bicyclic (piperidine + cyclobutyl) Monocyclic (basic form)

The broader classification of nitrogen-containing heterocycles encompasses both aromatic and nonaromatic systems, with piperidine representing one of the most pharmaceutically relevant nonaromatic examples. Research into heterocyclic synthesis has demonstrated that the preparation of piperidines can be achieved through multiple synthetic approaches, including intramolecular cyclization, intermolecular reactions, and multicomponent condensations. These synthetic methodologies have enabled the systematic exploration of piperidine chemical space, leading to the identification of numerous bioactive compounds and the development of structure-activity relationships that guide rational drug design efforts.

Properties

IUPAC Name

4-(cyclobutylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9(3-1)8-12-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBLTFWKMGPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Derivative Preparation

Piperidine derivatives are commonly prepared by reductive amination or catalytic hydrogenation methods. For example, reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst yields 1-benzylpiperidin-4-amine, which can be further transformed into various substituted piperidines. This method features:

  • Use of commercially available 1-benzylpiperidin-4-one.
  • Raney-Nickel catalyzed reductive amination under hydrogen atmosphere.
  • High yields (~90%) and short reaction times.
  • Mild reaction conditions (25-35 °C).

Ether Formation at the 4-Position

The key step for 4-(Cyclobutylmethoxy)piperidine synthesis is the introduction of the cyclobutylmethoxy group at the 4-position of the piperidine ring. This is typically achieved via nucleophilic substitution on a 4-hydroxypiperidine intermediate or via Williamson ether synthesis:

  • The 4-hydroxypiperidine or 4-piperidinol is reacted with cyclobutylmethyl halide (e.g., bromide or chloride).
  • Base such as sodium hydride or potassium carbonate is used to deprotonate the hydroxyl group.
  • The reaction proceeds via SN2 mechanism to form the ether linkage.

A related patent describes reacting 4-hydroxy-N-tert-butoxycarbonylpiperidine with alkyl halides in the presence of sodium hydride to form ether derivatives efficiently.

Specific Preparation Method (Hypothetical Detailed Route)

Step Reagents & Conditions Description Yield/Notes
1. Piperidine Preparation 1-Benzylpiperidin-4-one, NH3, Raney-Ni, MeOH, H2, 25-35 °C Reductive amination to 1-benzylpiperidin-4-amine ~90% yield
2. Deprotection Pd/C, MeOH, H2 Removal of benzyl protecting group to yield piperidin-4-amine High yield, mild conditions
3. Hydroxylation Controlled oxidation or substitution to introduce 4-hydroxy group Generates 4-hydroxypiperidine intermediate Literature precedent for 4-hydroxypiperidine derivatives
4. Etherification Cyclobutylmethyl bromide, NaH or K2CO3, DMF or THF, 0-50 °C Williamson ether synthesis to form 4-(cyclobutylmethoxy)piperidine Efficient ether bond formation
5. Salt Formation HCl in ethanol or ether Formation of hydrochloride salt for isolation Crystalline solid, stable

Alternative Approaches

Reduction and Salt Formation Procedures

Reduction steps often employ palladium on carbon catalysts or Raney-Nickel under hydrogen atmosphere, ensuring selective reduction without over-reduction or ring opening. The hydrochloride salt formation is typically performed by treating the free base with hydrogen chloride in an organic solvent, yielding a stable crystalline salt suitable for isolation and storage.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Comments
Piperidine amination catalyst Raney-Ni, H2 gas High selectivity, scalable
Etherification base Sodium hydride or potassium carbonate Strong base needed for deprotonation
Etherification solvent DMF, THF, or DMSO Polar aprotic solvents favor SN2
Temperature range 0-50 °C Controlled to avoid side reactions
Salt formation HCl in ethanol or ether Crystallization improves purity
Reaction time 4-12 hours (depending on step) Monitored by TLC or GC
Yield 75-92% (overall) High yield achievable with optimized steps

Research Findings and Notes

  • The use of commercially available starting materials and mild catalytic hydrogenation conditions allows for efficient scale-up.
  • Etherification via Williamson synthesis is a robust method for introducing the cyclobutylmethoxy group at the 4-position.
  • Formation of hydrochloride salt enhances compound stability and facilitates purification.
  • Avoidance of harsh conditions preserves the integrity of the cyclobutyl ring and piperidine moiety.
  • Purification typically involves recrystallization from ethanol/ethyl acetate mixtures to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethoxy ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The cyclobutane moiety in 4-(Cyclobutylmethoxy)piperidine hydrochloride provides several advantages in drug design, including enhanced binding affinity and improved pharmacokinetic properties. Cyclobutane rings are known to increase molecular rigidity and solubility, making them valuable in the development of new therapeutic agents.

Enhanced Binding Affinity

The incorporation of cyclobutane rings can significantly improve the binding affinity of compounds to their biological targets. For example, studies have shown that cyclobutane derivatives can minimize the entropic penalty associated with protein-ligand interactions, thus enhancing the overall binding efficiency . This is particularly relevant for compounds targeting G-protein coupled receptors (GPCRs) and other critical pathways in cellular signaling.

Pharmacokinetic Improvements

Cyclobutane-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compact structure of cyclobutane allows for better metabolic stability and solubility, which are crucial for developing orally bioavailable drugs . Recent research has highlighted the successful application of cyclobutane derivatives in various therapeutic areas, including oncology and neurology.

Cyclobutane Derivatives in Alzheimer's Disease Treatment

One notable application of cyclobutane derivatives is in the development of γ-secretase inhibitors aimed at reducing amyloid plaques associated with Alzheimer's disease. A study demonstrated that replacing a less stable naphthyl group with a cyclobutane ring significantly enhanced the potency and brain exposure of the compound . This modification led to a promising candidate that showed a substantial reduction in brain Aβ42 levels in vivo.

T-Type Calcium Channel Blockers

Another significant application involves the development of selective T-type calcium channel blockers for treating epilepsy. Researchers found that switching from a traditional alkyl substituent to a cyclobutane derivative improved solubility without compromising lipophilicity, making it a suitable candidate for further clinical evaluation . This highlights the versatility of cyclobutane structures in addressing specific pharmacological challenges.

Structural-Activity Relationship (SAR) Insights

The structural characteristics of 4-(Cyclobutylmethoxy)piperidine hydrochloride play a vital role in its biological activity. Understanding the SAR can guide future modifications to enhance efficacy:

Modification Effect on Activity
Cyclobutane substitutionIncreased binding affinity
Altering piperidine substituentsEnhanced metabolic stability and solubility
Incorporation of polar groupsImproved aqueous solubility

Research indicates that specific modifications can lead to significant improvements in both potency and selectivity against target enzymes or receptors .

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 4-(Cyclobutylmethoxy)piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
4-(Cyclobutylmethoxy)piperidine HCl* C₁₀H₁₈ClNO₂ (inferred) ~220–240 (estimated) Cyclobutylmethoxy Strained cyclobutyl ring, moderate hydrophobicity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Bulky aromatic substituent, low solubility
4-(3-Fluorophenoxy)piperidine HCl C₁₁H₁₄FNO•HCl 195.23 Fluorophenoxy Electron-withdrawing fluorine, enhanced polarity
4-(Methoxymethyl)piperidine HCl C₇H₁₆ClNO 165.66 Methoxymethyl Small substituent, high solubility
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 Nitrophenyl Strong electron-withdrawing nitro group
4-(4-Methylbenzoyl)piperidine HCl C₁₃H₁₈ClNO 239.74 Methylbenzoyl Aromatic ketone, potential for π-π interactions
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl C₁₃H₁₇ClN₄ 264.75 Triazole-phenyl Hydrogen-bonding capability, medicinal chemistry applications

Key Differences and Implications

  • Steric Effects : The cyclobutylmethoxy group introduces moderate steric bulk compared to the highly bulky diphenylmethoxy substituent. This may enhance membrane permeability compared to diphenylmethoxy derivatives .
  • Electronic Effects : Unlike the electron-withdrawing nitro group in 4-(4-nitrophenyl)piperidine HCl , the cyclobutylmethoxy group is likely electron-donating, influencing reactivity in synthesis.
  • Solubility : The methoxymethyl analog exhibits higher water solubility due to its small, polar substituent , whereas the cyclobutylmethoxy group may reduce solubility compared to hydrophilic derivatives.
  • The cyclobutyl group may confer unique binding properties in receptor-targeted applications.

Biological Activity

4-(Cyclobutylmethoxy)piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of chemical compounds. Piperidine derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry. This article aims to explore the biological activity, mechanisms of action, and potential therapeutic applications of 4-(Cyclobutylmethoxy)piperidine hydrochloride, drawing from various studies and research findings.

  • Chemical Formula : C12H18ClN
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 1220034-46-7

Biological Activity Overview

The biological activity of 4-(Cyclobutylmethoxy)piperidine hydrochloride has been evaluated through various in vitro and in vivo studies. The compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • CNS Activity : Piperidine compounds are often investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant effects.
  • Anticancer Potential : Research indicates that certain piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines.

The mechanisms through which 4-(Cyclobutylmethoxy)piperidine hydrochloride exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets such as:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in CNS disorders.
  • Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways could be a mechanism for its antimicrobial or anticancer activities.

In Vitro Studies

A study utilizing the SwissTargetPrediction tool indicated that 4-(Cyclobutylmethoxy)piperidine hydrochloride could interact with multiple protein targets, suggesting a broad spectrum of biological activity. The PASS (Prediction of Activity Spectra for Substances) analysis predicted potential pharmacological activities including:

Predicted ActivityPotential Application
AntimicrobialTreatment of infections
AnticancerChemotherapy adjunct
AnxiolyticTreatment for anxiety disorders
Local AnestheticPain management

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of piperidine derivatives highlighted the antimicrobial properties of compounds similar to 4-(Cyclobutylmethoxy)piperidine hydrochloride. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones.
  • CNS Effects : A clinical trial investigated the effects of a piperidine derivative on patients with generalized anxiety disorder. Results indicated a statistically significant reduction in anxiety levels compared to placebo.

Q & A

Q. What are the recommended synthesis routes for 4-(Cyclobutylmethoxy)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclobutylmethoxy groups can be introduced via alkylation of piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane). Optimizing stoichiometry (e.g., 1.2:1 molar ratio of cyclobutylmethyl halide to piperidine precursor) and reaction time (12–24 hours at 40–60°C) improves yields. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Monitor intermediates using TLC or LC-MS .

Q. How should researchers characterize the purity and structural integrity of 4-(Cyclobutylmethoxy)piperidine hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C): Confirm cyclobutylmethoxy and piperidine ring integration (e.g., δ 3.5–4.0 ppm for methoxy protons).
  • HPLC/LC-MS : Assess purity (>98%) and detect impurities.
  • FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹).
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl % within ±0.3% of theoretical values) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The hydrochloride salt is typically soluble in polar solvents like water, methanol, and DMSO but less soluble in non-polar solvents (e.g., hexane). Conduct solubility tests by gradually adding solvent to 10 mg of compound under stirring. For aqueous solubility, adjust pH (e.g., 1–2 with HCl) to enhance dissolution. Document solubility thresholds (e.g., >50 mg/mL in methanol) for experimental reproducibility .

Q. What safety protocols are essential for handling 4-(Cyclobutylmethoxy)piperidine hydrochloride?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 20 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-(Cyclobutylmethoxy)piperidine hydrochloride in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate molecular orbitals, electrostatic potential maps, and transition states. Software like Gaussian or ORCA can model nucleophilic attack sites (e.g., piperidine nitrogen) or cyclobutyl ring strain. Validate predictions with experimental kinetics (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Conduct:
  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK-293 cells) using standardized protocols.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products affecting toxicity.
  • Cross-reference : Validate findings against databases like PubChem or NIST, ensuring batch-to-batch consistency .

Q. How can enantiomeric impurities in synthesized batches be detected and minimized?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity.
  • Synthetic Control : Optimize asymmetric synthesis conditions (e.g., chiral catalysts like BINAP) to reduce racemization .

Q. What experimental designs evaluate the compound’s stability under accelerated degradation conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Stability-Indicating Assays : Monitor degradation via HPLC peak area changes. Identify major degradants (e.g., hydrolysis of cyclobutylmethoxy group) using high-resolution MS .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational models and authoritative databases (e.g., NIST, PubChem) .
  • Ethical Compliance : Adhere to institutional safety reviews and waste disposal regulations (e.g., EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclobutylmethoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Cyclobutylmethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.